molecular formula C14H24N2O4 B1663640 Oseltamivir acid CAS No. 187227-45-8

Oseltamivir acid

Katalognummer: B1663640
CAS-Nummer: 187227-45-8
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: NENPYTRHICXVCS-YNEHKIRRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oseltamivir Acid involves multiple steps, starting from shikimic acid, a naturally occurring compound. The process includes protection and deprotection steps, as well as various chemical transformations such as esterification, reduction, and acylation. One of the key steps involves the conversion of shikimic acid to its azide derivative, followed by reduction to form the amine, which is then acylated to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process is optimized for high yield and cost-effectiveness, often employing advanced techniques such as continuous flow chemistry and biocatalysis .

Analyse Chemischer Reaktionen

Formal Total Syntheses (2013)

Approach 1: Copper-Catalyzed Three-Component Reaction

Approach 2: l-Glutamic Acid Strategy

  • Uses l-glutamic acid γ-ester as a chiral source.

  • Perfect enantiocontrol (100% ee) but lower yield (19.8%) .

Corey’s Butadiene-Based Route (2006)

Key Steps :

  • Diels-Alder reaction :

    • Butadiene reacts with acrylic acid derivative under CBS catalysis .

  • Amide and lactam formation :

    • Converts ester to amide 4 , then iodolactamization to 5 .

  • Bromination and elimination :

    • Introduces bromine via NBS and removes iodine via DBU to form diene 9 .

  • Aziridine formation and ring-opening :

    • Displaces bromine with amide group to form aziridine 12 , then opens with 3-pentanol .

Final Step : Deprotection with phosphoric acid yields oseltamivir acid .

Patent Method (2014)

Key Steps :

  • Diels-Alder reaction :

    • Combines 1,3-butadienyl ether and 3-nitro-ethyl acrylate in acetonitrile .

  • Aziridine formation :

    • Uses copper catalyst and PhI=NNs for one-pot synthesis .

  • Hydrogenation and acetylation :

    • Reduces nitro group to amine and acetylates to form final product .

Critical Transformations

  • Aziridination :

    • Rhodium vs. Copper Catalysis : Rhodium catalysts enable chemo-, regio-, and stereoselective aziridine formation , while copper catalysts simplify one-pot reactions .

  • Ring-Opening :

    • Lewis Acid Choice : Al(OTf)₃ and In(OTf)₃ optimize aziridine opening to allylic amines .

  • Stereocontrol :

    • Pd-AAA : Directs stereochemistry by desymmetrizing racemic lactones .

    • CBS Catalyst : Ensures enantiocontrol in Diels-Alder reactions .

Wissenschaftliche Forschungsanwendungen

Oseltamivir acid, also known as oseltamivir carboxylate, is the active metabolite of the prodrug oseltamivir phosphate, a neuraminidase inhibitor used to treat and prevent influenza A and B viruses . While the search results primarily discuss oseltamivir and oseltamivir phosphate, some information regarding this compound can be extracted.

Mechanism of Action
this compound functions by inhibiting the neuraminidase enzyme found on the surface of influenza viruses . This inhibition is crucial in preventing the virus from entering uninfected cells, releasing newly formed virus particles from infected cells, and further spreading infection within the body . By reducing viral shedding and infectivity, this compound effectively combats influenza .

Pharmacokinetics
Following oral administration of oseltamivir phosphate, the ethyl ester prodrug, this compound demonstrates good bioavailability in multiple species . In humans, oral oseltamivir leads to dose-proportional increases in plasma concentrations of this compound and has a prolonged plasma half-life of 7–9 hours, allowing for infrequent dosing .

Clinical Efficacy
Oseltamivir treatment has been shown to significantly reduce the duration of illness among individuals infected with seasonal influenza . Furthermore, studies indicate that oseltamivir is associated with significant reductions in the risk of developing secondary pneumonia, respiratory illnesses, and otitis media and its complications . It also decreases the risk of hospitalization for any reason, particularly due to respiratory illnesses .

Special Populations
In immunocompromised patients, such as hematopoietic stem cell transplant recipients, oseltamivir has demonstrated efficacy in preventing illness progression and death . A retrospective study in adults with hematological malignancies who had undergone hematopoietic stem cell transplantation (HSCT) showed that the incidence of pneumonia was significantly lower in patients infected with influenza A treated with oseltamivir . Similar findings were observed in patients infected with influenza B, with no deaths from influenza in those receiving neuraminidase inhibitor therapy, compared to a significant percentage in those who did not .

Combination Therapies
Co-administration of oseltamivir and probenecid has been studied, with results indicating that probenecid can increase exposure to oseltamivir carboxylate (this compound) . This suggests that tubular secretion of this compound proceeds via the anionic pathway, although clinically relevant interactions with other drugs are unlikely .

Wirkmechanismus

Oseltamivir Acid exerts its effects by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This enzyme is responsible for cleaving sialic acid residues on the host cell surface, which facilitates the release of new viral particles. By blocking this enzyme, this compound prevents the virus from spreading to new cells, thereby limiting the infection .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Oseltamivir Säure ist aufgrund seiner oralen Bioverfügbarkeit und seiner Fähigkeit, als Prodrug (Oseltamivir) verabreicht zu werden, das dann im Körper in die aktive Form umgewandelt wird, einzigartig. Dies macht es für Patienten bequemer als andere Neuraminidase-Inhibitoren, die möglicherweise inhaliert oder intravenös verabreicht werden müssen .

Biologische Aktivität

Oseltamivir acid, the active metabolite of oseltamivir, is a neuraminidase inhibitor primarily used in the treatment and prevention of influenza. Its biological activity is crucial for understanding its therapeutic effects and resistance mechanisms. This article explores the biological activity of this compound, including its pharmacodynamics, efficacy in clinical trials, resistance patterns, and case studies.

Pharmacodynamics

This compound exerts its antiviral effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the host.

  • Neuraminidase Inhibition : this compound binds to the active site of neuraminidase, preventing it from cleaving sialic acid residues on glycoproteins. This action inhibits viral replication.
  • Selectivity : The compound exhibits selectivity for viral neuraminidases over human sialidases, although studies have shown limited inhibition against certain human sialidases (NEU1, NEU3, NEU4) at high concentrations .

Efficacy in Clinical Trials

Oseltamivir has been extensively studied for its efficacy in treating influenza. A systematic review indicated that oseltamivir significantly reduces the duration of influenza symptoms and prevents complications.

Study Population Dosage Outcome
BMJ 2014 Adults and children75 mg twice dailyReduced symptomatic influenza by 55%
JAMA 2000 Adults with acute influenza75 mg or 150 mgReduced illness duration by approximately 2-3 days
JAMA 2004 Household contacts of infected individuals75 mg once daily for prophylaxisProtective efficacy of 89%

Resistance Patterns

Resistance to oseltamivir has been observed in some strains of influenza virus. Mutations in the neuraminidase gene can confer resistance, impacting treatment outcomes.

Key Findings on Resistance

  • In a study involving children treated with oseltamivir, mutations such as Arg292Lys and Asn294Ser were identified, leading to a significant reduction in sensitivity to oseltamivir .
  • Resistance mutations can emerge during treatment, necessitating monitoring for drug-resistant strains .

Case Studies

Several case studies have documented the clinical effects and resistance patterns associated with oseltamivir treatment.

  • Case Study on Resistance Development :
    • A pediatric patient treated with oseltamivir developed an influenza A virus with mutations conferring resistance. The patient exhibited prolonged viral shedding despite treatment, highlighting the need for alternative therapies in resistant cases .
  • Efficacy in Immunocompromised Patients :
    • In a cohort of immunocompromised patients undergoing stem cell transplantation, oseltamivir significantly reduced pneumonia incidence compared to controls (12% vs. 48%, P < 0.05). No mortality was reported in patients receiving oseltamivir .

Eigenschaften

IUPAC Name

(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENPYTRHICXVCS-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171996
Record name Oseltamivir acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187227-45-8
Record name Ro 64-0802
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187227-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oseltamivir acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187227458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oseltamivir acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02600
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oseltamivir acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSELTAMIVIR ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6106LV5Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oseltamivir acid
Reactant of Route 2
Oseltamivir acid
Reactant of Route 3
Oseltamivir acid
Reactant of Route 4
Reactant of Route 4
Oseltamivir acid
Reactant of Route 5
Oseltamivir acid
Reactant of Route 6
Oseltamivir acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.